4,4-dimethyl-2-oxo-pentanoic Acid
Description
Contextualization within Oxo-Acid Chemistry
4,4-Dimethyl-2-oxo-pentanoic acid belongs to the class of α-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid. This arrangement of functional groups imparts a unique reactivity to the molecule. The presence of the electron-withdrawing ketone group increases the acidity of the carboxylic acid proton, and the two carbonyl groups can participate in a range of chemical transformations.
The general structure of α-keto acids allows them to be versatile intermediates in biochemical pathways and organic synthesis. For instance, α-ketoisocaproate, a closely related compound, is a human metabolite involved in the metabolism of the amino acid leucine. ebi.ac.uk The study of such molecules provides insights into metabolic diseases. chemimpex.com
The chemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 34906-87-1 |
| Appearance | White solid |
| Synonyms | Neopentylglyoxylic acid |
Note: Data sourced from multiple chemical suppliers and databases. nih.govnih.govscbt.comnih.gov
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The dual functionality of this compound makes it a significant building block in modern organic synthesis. nih.gov Its stability and reactivity are advantageous in the construction of more complex molecular architectures. nih.govscbt.com While specific, high-profile examples of its direct use in the total synthesis of natural products are not prominently featured in readily available literature, its role as a key intermediate is widely acknowledged by chemical suppliers and in general organic synthesis literature. nih.gov
In the realm of medicinal chemistry, α-keto acid derivatives are of considerable interest. The α-keto amide moiety, for example, is considered a "privileged motif" due to its presence in various biologically active compounds and its favorable pharmacokinetic properties. nih.gov While research on this compound itself in medicinal chemistry is not extensively documented in top-tier journals, the broader class of α-keto acids with bulky alkyl groups is explored for potential therapeutic applications. The tert-butyl group in this compound can impart specific steric and electronic properties to a molecule, potentially influencing its binding to biological targets.
Role as a Precursor and Intermediate in Complex Molecule Synthesis
As a precursor, this compound offers a reactive handle for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, addition, or condensation. This versatility allows for the efficient assembly of more elaborate molecular structures. nih.govscbt.com
Overview of Research Trajectories for this compound
Current and future research involving this compound and related α-keto acids is likely to proceed along several key trajectories:
Development of Novel Synthetic Methodologies: Exploring new reactions and catalytic systems to leverage the unique reactivity of the α-keto acid moiety for the efficient construction of complex organic molecules.
Medicinal Chemistry Applications: Designing and synthesizing novel derivatives of this compound as potential therapeutic agents. This could involve creating libraries of related compounds to screen for biological activity against various diseases. The structural similarity to α-keto acid metabolites of organoselenium compounds, which have shown chemopreventive mechanisms, suggests a potential avenue for investigation.
Polymer Chemistry: Utilizing the compound in the production of specialty polymers, where its structure can influence the material's properties. nih.gov
Flavor and Fragrance Industry: Further investigation into its use for creating specific flavor and scent profiles in various consumer products. nih.gov
The continued exploration of the chemistry and applications of this compound holds promise for advancements in various scientific and industrial fields.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)4-5(8)6(9)10/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMKZBNMLHUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395612 | |
| Record name | 4,4-dimethyl-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34906-87-1 | |
| Record name | 4,4-dimethyl-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4,4-Dimethyl-2-oxo-pentanoic Acid
The preparation of this compound is built upon fundamental principles of organic synthesis, adapted to incorporate the sterically demanding tert-butyl group.
Conventional Multistep Synthetic Strategies
Conventional routes to α-keto acids like this compound often involve the oxidation of a suitable precursor or the construction of the carbon skeleton using classic C-C bond-forming reactions. mdpi.com A common and direct approach is the oxidation of the corresponding α-hydroxy acid, 2-hydroxy-4,4-dimethylpentanoic acid. organic-chemistry.org
One plausible pathway begins with pivalaldehyde (2,2-dimethylpropanal). Reaction of pivalaldehyde with a cyanide source, such as hydrogen cyanide (HCN) with a catalytic amount of potassium cyanide (KCN), would form the corresponding cyanohydrin. Subsequent acidic hydrolysis of the nitrile group in the cyanohydrin intermediate converts it into a carboxylic acid, yielding 2-hydroxy-4,4-dimethylpentanoic acid. This α-hydroxy acid can then be oxidized to the target α-keto acid. A variety of oxidizing agents can be employed, with modern methods favoring selective catalysts to avoid over-oxidation and decomposition, which α-keto acids are susceptible to. mdpi.comorganic-chemistry.org For instance, chemoselective oxidation using a nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant is an effective method for converting α-hydroxy acids to α-keto acids. organic-chemistry.org
Another established strategy involves the reaction of a Grignard reagent with a derivative of oxalic acid. For this specific target, the synthesis would involve the reaction of neopentylmagnesium bromide (derived from 1-bromo-2,2-dimethylpropane) with diethyl oxalate (B1200264). The Grignard reagent adds to one of the ester groups of the oxalate, and subsequent hydrolysis of the resulting α-keto ester intermediate affords the final α-keto acid. google.com
A patent has described a general method for preparing α-keto acids that involves the "umpolung" (reversal of polarity) of an aldehyde. google.com In this approach, an aldehyde like pivalaldehyde is first reacted with a thiol to form a dithioacetal. This dithioacetal is then deprotonated with a strong base to form a carbanion, which subsequently reacts with carbon dioxide. Acid-catalyzed solvolysis of the resulting α,α-(dithio)carboxylic acid removes the protecting group and yields the final α-keto acid. google.com
| Route | Starting Material | Key Intermediates | Key Reactions |
| Oxidation | Pivalaldehyde | 2-hydroxy-4,4-dimethylpentanoic acid | Cyanohydrin formation, Hydrolysis, Oxidation |
| Grignard | 1-Bromo-2,2-dimethylpropane | Neopentylmagnesium bromide, α-keto ester | Grignard reaction, Hydrolysis |
| Umpolung | Pivalaldehyde | Dithioacetal | Dithioacetal formation, Carboxylation, Deprotection |
Chemoenzymatic Approaches for Stereoselective Synthesis
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts, offering powerful tools for producing enantiomerically pure compounds. nih.gov
Enzymatic Resolution of Racemic Mixtures
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other one unreacted. For α-keto acids, this is often applied to a precursor, such as a racemic α-hydroxy ester or a racemic amino acid.
For example, a racemic ester of 2-hydroxy-4,4-dimethylpentanoic acid could be subjected to hydrolysis catalyzed by a lipase. Lipases, such as those from Candida antarctica (CALB) or Candida rugosa, can exhibit high enantioselectivity, hydrolyzing one enantiomer of the ester to the corresponding α-hydroxy acid while leaving the other ester enantiomer untouched. mdpi.comsemanticscholar.org The resulting mixture of the acid and ester can then be separated chemically. Subsequent oxidation of the separated α-hydroxy acid enantiomer would yield the enantiopure α-keto acid.
| Enzyme Class | Substrate Type | Reaction | Outcome |
| Lipase | Racemic α-hydroxy ester | Enantioselective hydrolysis | Separation of enantiomers |
| Lipase | Racemic α-hydroxy acid | Enantioselective esterification | Separation of enantiomers |
| Acylase | Racemic N-acyl amino acid | Enantioselective deacylation | Separation of enantiomers |
Biocatalytic Transformations Utilizing Specific Enzymes
More direct biocatalytic routes involve the use of enzymes to synthesize the target α-keto acid from a prochiral or chiral precursor. L-amino acid oxidases (LAAO) or deaminases can catalyze the oxidative deamination of L-amino acids to produce the corresponding α-keto acids. acs.orgnih.gov Starting with L-tert-leucine (L-2-amino-3,3-dimethylbutanoic acid), which is structurally related, an analogous L-amino acid could yield this compound. A significant challenge in these reactions is the generation of hydrogen peroxide (H₂O₂) as a byproduct, which can cause oxidative decarboxylation of the α-keto acid product and deactivate the enzyme. acs.org A novel solution involves a concerted chemoenzymatic approach where an LAAO enzyme is immobilized on the outside of a metal-organic framework (MOF) that contains platinum nanoparticles within its pores. acs.org As the LAAO produces the α-keto acid and H₂O₂, the hydrogen peroxide diffuses into the MOF and is instantly decomposed by the platinum catalyst, leading to a dramatically increased yield of the desired α-keto acid. acs.org
Transaminases (TAs) offer another powerful biocatalytic route. researchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In a reverse reaction, a transaminase could be used to convert an amino acid into its corresponding keto acid by using an α-keto acid (like α-ketoglutarate) as the amino group acceptor. nih.gov
Novel Synthetic Pathway Developments
Recent research focuses on developing more sustainable and efficient synthetic routes. One area of development is the use of recyclable catalysts. For instance, a recyclable, bifunctional iron nanocomposite has been shown to catalyze the efficient synthesis of α-keto acids from alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Another innovative approach involves photoredox catalysis. While often used for decarboxylation, α-keto acids can be activated via an intramolecular proton-coupled electron transfer (PCET) to generate ketyl radicals. nih.gov This reactive intermediate can then participate in further reactions, such as the synthesis of functionalized lactones, showcasing a novel reactivity pathway for this class of compounds. nih.gov
Advanced Reaction Mechanisms Involving this compound
The dual functionality of α-keto acids gives rise to rich and complex reactivity. The mechanism of decarboxylation for α-keto acids is notably different from that of β-keto acids. Unlike β-keto acids, which can decarboxylate through a stable, six-membered cyclic transition state, α-keto acids lack this pathway and are therefore more stable towards thermal decarboxylation. youtube.com
A significant advance in understanding the reactivity of α-keto acids comes from photoredox catalysis. Under irradiation in the presence of a suitable photocatalyst, an α-keto acid can undergo an intramolecular proton-coupled electron transfer (PCET). This process involves the simultaneous transfer of an electron and a proton, leading to the formation of a ketyl radical. This ketyl radical is a highly reactive intermediate that can engage in various C-C bond-forming reactions, demonstrating a departure from the conventional role of α-keto acids as precursors for acyl radicals via simple decarboxylation. nih.gov
Another fundamental reaction mechanism is imine formation, which is the first step in transamination. The carbonyl group of this compound can react with ammonia (B1221849) or a primary amine to form a prochiral imine intermediate. researchgate.net This intermediate is central to the enzymatic synthesis of amino acids from keto acids. In the presence of a transaminase enzyme and an amino donor, this reversible reaction can be driven towards the formation of a new amino acid.
Ketone and Carboxylic Acid Functional Group Reactivity
The presence of both a ketone at the C2 position and a carboxylic acid at the C1 position allows for selective reactions targeting either group. The electrophilicity of the keto carbonyl group is a key feature, enabling various nucleophilic additions. acs.org
The ketone's carbonyl carbon in this compound is susceptible to attack by nucleophiles. This is a fundamental reaction in organic chemistry for creating new carbon-carbon bonds. academie-sciences.fr The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Common nucleophilic addition reactions include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone would result in the formation of a tertiary alcohol after an acidic workup.
Reduction: The ketone can be reduced to a secondary alcohol, forming (R)-2-Hydroxy-4,4-dimethylpentanoic acid, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comambeed.com
Formation of Imines and Enamines: Reaction with primary amines under mildly acidic conditions can yield imines, while secondary amines can form enamines. youtube.com
The reactivity of the ketone is influenced by the steric hindrance imposed by the adjacent bulky tert-butyl group, which can affect the approach of the nucleophile. academie-sciences.fr
The carboxylic acid group of this compound can be converted into various derivatives, a common strategy in multi-step synthesis to protect the acid functionality or to create more reactive species.
Esterification: The most common derivatization is the formation of esters, such as methyl 4,4-dimethyl-2-oxopentanoate or ethyl 4,4-dimethyl-2-oxopentanoate. chemicalbook.comnih.gov This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions. For example, treatment with methanol and 2,2-dimethoxypropane (B42991) in the presence of chlorotrimethylsilane (B32843) yields the corresponding methyl ester quantitatively. chemicalbook.com
Amide Formation: The carboxylic acid can be converted to an amide by reacting with an amine, often requiring activation of the carboxylic acid first (e.g., by converting it to an acid chloride). An example is the formation of 4,4-dimethyl-3-oxo-pentanoic acid (4-chloro-3-nitro-phenyl)-amide. sigmaaldrich.com
Decarboxylation: α-keto acids can undergo decarboxylation to produce acyl radicals, which can then participate in further reactions. acs.org This process can sometimes be initiated electrochemically. researchgate.net
A table of representative esterification reactions is provided below.
Table 1: Esterification of this compound| Alcohol | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | 2,2-Dimethoxypropane, Chlorotrimethylsilane | Methyl 4,4-dimethyl-2-oxopentanoate | Quantitative | chemicalbook.com |
| Ethanol | Not specified | Ethyl 4,4-dimethyl-2-oxopentanoate | Not specified | nih.gov |
Condensation and Cyclization Reactions
The reactivity of this compound in condensation reactions, such as the aldol (B89426) condensation, is limited. The molecule lacks α-hydrogens relative to the carboxylic acid group, and while it has α-hydrogens at the C3 position relative to the ketone, the steric hindrance from the adjacent tert-butyl group can impede enolate formation and subsequent reaction. Aldehydes and ketones that possess at least one α-hydrogen are typically candidates for aldol condensation. learncbse.in
However, derivatives of α-keto acids can participate in cyclization reactions. For instance, electrochemical methods involving N-acetylamino malonic acid monoesters, which share features with α-keto acids, can lead to intramolecular etherification to form heterocyclic amino acid derivatives. nih.gov While not a direct reaction of the title compound, this illustrates a potential pathway for related structures.
Redox Reactions and Electrochemical Transformations
The functional groups of this compound allow for a range of reduction and oxidation (redox) reactions.
Reduction: As mentioned, the ketone can be reduced to a secondary alcohol. A significant electrochemical transformation is the reductive amination of α-keto acids to produce amino acids. Studies have shown that using a nanoporous gold (NPG) electrode, α-keto acids can be converted to their corresponding amino acids with high Faradaic efficiencies (up to 93%) in the presence of a nitrogen source like hydroxylamine. nih.govmdpi.com This method is notable for proceeding at a lower overpotential compared to other electrode systems, which suppresses the competing hydrogen evolution reaction. nih.govmdpi.com
Oxidation: The reverse reaction, the oxidation of an α-hydroxy acid to an α-keto acid, is also a valuable transformation. acs.org For example, (R)-2-Hydroxy-4,4-dimethylpentanoic acid could be oxidized to form this compound. ambeed.com Aerobic oxidation catalyzed by nitroxyl radicals is one such method. acs.org
Electrochemical Coupling: Electrochemical strategies have been developed for the synthesis of α-ketoamides from α-keto acids. researchgate.net One such method involves a decarboxylative coupling reaction of α-keto acids with isocyanides and water. researchgate.net Another approach is the electrochemical decarboxylation of an α-ketoacid to generate an acyl radical, which can then undergo cross-coupling. researchgate.net
Table 2: Electrochemical Reductive Amination of α-Keto Acids
| Product Amino Acid | Electrode | Faradaic Efficiency (%) | Reference |
|---|---|---|---|
| Alanine | Nanoporous Gold | 89-93 | mdpi.com |
| Aspartic Acid | Nanoporous Gold | 89-93 | mdpi.com |
| Glutamic Acid | Nanoporous Gold | 89-93 | mdpi.com |
| Leucine | Nanoporous Gold | 89-93 | mdpi.com |
Data represents general findings for α-keto acids, demonstrating the potential for this compound.
Stereochemical Control in Synthesis
The synthesis of enantiomerically pure forms of this compound derivatives is crucial for applications in pharmaceuticals and other specialized fields.
While direct asymmetric synthesis of this compound is not detailed in the provided search results, a common strategy for introducing chirality at the C2 position would be through the asymmetric modification of a precursor. One established method for creating chiral α-hydroxy acids, which are direct precursors to α-keto acids, is the asymmetric oxidation of α-hydroxy acid derivatives. nih.gov
For example, chiral vanadyl(V) complexes have been used as catalysts for the asymmetric aerobic oxidation of racemic α-hydroxyesters, achieving excellent selectivity. nih.gov This kinetic resolution process would preferentially oxidize one enantiomer of the α-hydroxyester, leaving the other enantiomer in high enantiomeric excess. This enantiomerically enriched α-hydroxyester can then be hydrolyzed to the corresponding α-hydroxy acid. Subsequent oxidation of this chiral α-hydroxy acid would yield the corresponding chiral α-keto acid. This demonstrates a viable, albeit indirect, pathway for achieving stereochemical control.
Chiral Auxiliary-Mediated Synthesis (e.g., Evans Oxazolidinone Methodology)
The Evans oxazolidinone auxiliary is a powerful tool for the asymmetric alkylation of carboxylic acid derivatives. nih.gov This methodology involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov
The general strategy commences with the acylation of a chiral oxazolidinone, such as one derived from valine or phenylalanine, with a suitable acyl chloride. nih.gov In the context of synthesizing this compound, a pivaloyl group would be introduced. The resulting N-acyloxazolidinone can then be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate. This enolate is stabilized by chelation with the lithium cation, and the bulky substituent on the oxazolidinone effectively shields one face of the enolate.
Subsequent alkylation of this enolate with an appropriate electrophile, followed by cleavage of the chiral auxiliary, would yield the desired α-substituted carboxylic acid derivative. The final step to obtain this compound would involve oxidation of the α-carbon.
A plausible reaction pathway is outlined below:
Acylation: A chiral oxazolidinone is acylated with pivaloyl chloride to form the corresponding N-pivaloyloxazolidinone.
Enolate Formation: The N-pivaloyloxazolidinone is treated with a strong base (e.g., LDA) at low temperature (-78 °C) to generate the Z-enolate.
Hydroxylation/Oxidation: The enolate is then reacted with an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce a hydroxyl group at the α-position. Subsequent oxidation of this hydroxyl group would yield the keto-acid derivative.
Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically under mild hydrolytic conditions (e.g., LiOH/H₂O₂), to afford the target this compound.
The diastereoselectivity of the alkylation or hydroxylation step is typically high, often exceeding 95%, due to the effective steric shielding by the chiral auxiliary.
Schöllkopf Bis-lactim Ether Strategy
The Schöllkopf bis-lactim ether method is another cornerstone of asymmetric amino acid synthesis that can be adapted for the preparation of α-keto acids. chemtube3d.com This strategy utilizes a chiral bis-lactim ether, typically derived from the cyclic dipeptide of L-valine and glycine (B1666218), to control the stereochemistry of an alkylation reaction.
The key steps in this approach are:
Formation of the Bis-lactim Ether: L-valine and glycine are condensed to form a diketopiperazine, which is then treated with a methylating agent (e.g., trimethyloxonium (B1219515) tetrafluoroborate) to yield the bis-lactim ether.
Deprotonation: The bis-lactim ether is deprotonated at the glycine-derived prochiral center using a strong base like n-butyllithium (n-BuLi) at low temperatures.
Diastereoselective Alkylation: The resulting carbanion is then alkylated with an appropriate electrophile. To synthesize the precursor for this compound, an electrophile that can be converted to a neopentyl group would be used. The bulky isopropyl group of the valine-derived portion of the bis-lactim ether effectively blocks one face of the anion, leading to high diastereoselectivity in the alkylation step.
Hydrolysis: The alkylated bis-lactim ether is then subjected to acidic hydrolysis, which cleaves the dipeptide and liberates the methyl ester of the newly synthesized α-amino acid and the chiral auxiliary (L-valine methyl ester).
Conversion to Keto Acid: The resulting α-amino acid ester can then be converted to the target α-keto acid through oxidative deamination or a related transformation.
The diastereomeric excess (d.e.) for the alkylation step in the Schöllkopf method is generally very high, often exceeding 95%.
Reductive Amination Pathways
While reductive amination is a primary method for synthesizing amino acids from α-keto acids, the reverse reaction, oxidative deamination, is relevant for the synthesis of this compound from its corresponding amino acid, tert-leucine. This transformation is often facilitated by enzymes.
For instance, L-amino acid oxidases can catalyze the oxidation of L-amino acids to their corresponding α-keto acids. The reaction requires an oxidizing agent, often molecular oxygen, and produces hydrogen peroxide as a byproduct. Similarly, amino acid dehydrogenases can catalyze the reversible conversion of amino acids to α-keto acids.
Cascade and One-Pot Reactions
Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates.
A potential one-pot synthesis of this compound could involve the oxidation of 2-hydroxy-4,4-dimethylpentanoic acid. This β-hydroxy acid can be synthesized and then, without isolation, subjected to an oxidation step to yield the final α-keto acid. orgsyn.org For example, a reaction could be initiated to form the β-hydroxy acid, followed by the addition of an oxidizing agent to the same reaction vessel to complete the transformation to the keto acid. acs.org
Another conceptual cascade approach could start from a suitable precursor that undergoes a series of intramolecular transformations triggered by a single catalyst or reagent to form the target molecule.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to design chemical processes that are more environmentally benign. Key areas of focus include the selection of solvents and the development of sustainable catalysts.
Solvent Selection and Optimization
The choice of solvent has a significant impact on the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer and more sustainable alternatives.
For the synthesis of this compound, particularly in the oxidation of the corresponding α-hydroxy acid, the solvent can influence reaction rates and selectivity. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, the solubility of organic substrates can be a limitation. Other greener solvent options include supercritical fluids (like CO₂) and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).
The following table provides a comparison of potential solvents for the oxidation of 2-hydroxy-4,4-dimethylpentanoic acid, based on green chemistry metrics.
| Solvent | Green Chemistry Classification | Key Considerations |
|---|---|---|
| Water | Recommended | Excellent environmental profile, but may require phase-transfer catalysts or co-solvents to address solubility issues. |
| Ethanol | Recommended | Bio-derived, low toxicity, but flammability is a concern. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, higher boiling point and lower water solubility than THF, making it a safer and more easily recyclable alternative. |
| Cyclopentyl Methyl Ether (CPME) | Recommended | High boiling point, low peroxide formation, and good stability to acids and bases. |
| Toluene | Problematic | Effective for many organic reactions but has significant health and environmental hazards. |
| Dichloromethane (DCM) | Hazardous | Effective solvent but is a suspected carcinogen and environmentally persistent. |
Catalyst Development for Enhanced Sustainability
The development of sustainable catalysts is a cornerstone of green chemistry. This involves replacing stoichiometric reagents with catalytic alternatives, using earth-abundant metals instead of precious metals, and developing recyclable catalysts.
For the synthesis of this compound, particularly through oxidation reactions, several sustainable catalytic approaches are being explored:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, allowing for recycling and continuous processing. For the oxidation of alcohols or α-hydroxy acids, supported metal nanoparticles (e.g., gold, palladium, or ruthenium on a solid support like carbon or titania) can be highly effective and reusable. organic-chemistry.org
Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions (aqueous environment, ambient temperature, and neutral pH). researchgate.net For instance, alcohol dehydrogenases or oxidases can be used for the selective oxidation of 2-hydroxy-4,4-dimethylpentanoic acid. researchgate.net The use of whole-cell biocatalysts or immobilized enzymes can further enhance their stability and reusability. rsc.org
Organocatalysts: These are small organic molecules that can catalyze reactions without the need for metals. For example, nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives can be used in catalytic amounts with a co-oxidant (like bleach or air) for the selective oxidation of alcohols. organic-chemistry.org
The following table summarizes some sustainable catalyst options for the synthesis of this compound.
| Catalyst Type | Example | Advantages | Challenges |
|---|---|---|---|
| Heterogeneous Metal Catalyst | Pd/C, Au/TiO₂ | High activity, recyclability, suitable for continuous flow processes. | Potential for metal leaching, cost of precious metals. |
| Biocatalyst | Alcohol Dehydrogenase, L-amino acid oxidase | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally benign. researchgate.net | Enzyme stability, cofactor regeneration, substrate scope limitations. |
| Organocatalyst | TEMPO and its derivatives | Metal-free, readily available, mild conditions. organic-chemistry.org | Can require stoichiometric co-oxidants, catalyst loading can be high. |
Atom Economy and Reaction Mass Efficiency Analysis
The synthesis of this compound can be approached through various synthetic pathways. An evaluation of these routes using green chemistry metrics, such as atom economy and reaction mass efficiency, is crucial for assessing their environmental impact and sustainability. This analysis focuses on a plausible two-step synthesis involving the formation of an α-keto ester intermediate followed by its hydrolysis.
The selected pathway for this analysis is the reaction of a Grignard reagent with diethyl oxalate to form ethyl 4,4-dimethyl-2-oxopentanoate, which is subsequently hydrolyzed to yield the final product, this compound.
Step 1: Synthesis of Ethyl 4,4-dimethyl-2-oxopentanoate
In this step, neopentylmagnesium chloride, prepared from neopentyl chloride and magnesium, reacts with diethyl oxalate. The Grignard reagent adds to one of the ester groups of diethyl oxalate to form the α-keto ester.
Step 2: Hydrolysis of Ethyl 4,4-dimethyl-2-oxopentanoate
The intermediate ester, ethyl 4,4-dimethyl-2-oxopentanoate, is then hydrolyzed under acidic or basic conditions to yield this compound and ethanol.
Atom Economy Calculation
(CH₃)₃CCH₂Cl + Mg + C₂H₅OOCCOOC₂H₅ + H₂O → (CH₃)₃CCH₂COCOOH + Mg(OH)Cl + 2C₂H₅OH
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Neopentyl chloride | C₅H₁₁Cl | 106.59 |
| Magnesium | Mg | 24.31 |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 |
| Water | H₂O | 18.02 |
| Total Reactant Mass | 295.06 |
The molecular weight of the desired product, this compound (C₇H₁₂O₃), is 144.17 g/mol . researchgate.net
The atom economy is calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (144.17 / 295.06) x 100 ≈ 48.86%
This indicates that, even with a 100% yield, less than half of the mass of the reactants is incorporated into the final desired product.
Reaction Mass Efficiency Analysis
Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking into account the reaction yield and the actual mass of all reactants used. organic-chemistry.org
RME = (Mass of Isolated Product / Total Mass of Reactants) x 100
To illustrate the RME, we will assume plausible yields for each step of the synthesis. A yield of 70% for the Grignard reaction to form the α-keto ester and a yield of 90% for the subsequent hydrolysis are considered reasonable estimates based on general procedures for these types of reactions.
The following table presents a hypothetical reaction scale to calculate the RME.
| Reactant | Moles | Molecular Weight ( g/mol ) | Mass (g) |
| Neopentyl chloride | 1.0 | 106.59 | 106.59 |
| Magnesium | 1.0 | 24.31 | 24.31 |
| Diethyl oxalate | 1.0 | 146.14 | 146.14 |
| Water (for hydrolysis) | 1.0 | 18.02 | 18.02 |
| Total Reactant Mass | 295.06 |
Actual Isolated Mass = 144.17 g * 0.63 = 90.83 g
The RME is then calculated as:
RME = (90.83 g / 295.06 g) x 100 ≈ 30.78%
The following interactive table summarizes the green chemistry metrics for this synthetic pathway.
| Reaction Mass Efficiency | 30.78% |
The analysis reveals that while the chosen synthetic route is a classic and viable method for preparing α-keto acids, its atom economy is inherently limited due to the formation of significant byproducts, primarily magnesium salts and ethanol. The reaction mass efficiency is further reduced by practical yields that are less than quantitative. These metrics highlight the opportunity for the development of greener and more efficient synthetic methodologies for the production of this compound, such as catalytic routes that minimize waste generation.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4,4-dimethyl-2-oxo-pentanoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine molecular geometries, orbital energies, and charge distributions.
For instance, calculations performed on related α-keto acids reveal how the presence of electron-withdrawing groups influences the acidity and reactivity of the carboxylic acid and ketone functionalities. researchgate.net In this compound, the electron density distribution would be significantly shaped by the oxo group at the C2 position and the bulky tert-butyl group.
Key calculated parameters often include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carboxylic acid and ketone groups would exhibit negative potential, indicating sites susceptible to electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer interactions between occupied and unoccupied orbitals, further explaining the molecule's stability and bonding characteristics.
Molecular Dynamics Simulations of Reaction Intermediates and Transition States
MD simulations can be particularly insightful for studying the formation and stability of reaction intermediates and transition states. For example, in the context of enzymatic reactions involving α-keto acids, MD can model the substrate's entry into the active site and the conformational changes that occur during the catalytic process. These simulations can help to understand the flexibility of the molecule and the role of specific functional groups in chemical transformations.
Docking and Molecular Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant for understanding how this compound might interact with biological targets such as enzymes or receptors.
While specific docking studies targeting this compound are not prevalent in public literature, studies on structurally similar compounds provide a framework for how it might behave. For example, docking studies on other keto acids have been used to investigate their binding modes within the active sites of enzymes. nih.govmdpi.com Such studies typically reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group and hydrophobic interactions involving the alkyl chain. nih.gov The tert-butyl group of this compound would likely play a significant role in hydrophobic interactions within a binding pocket.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its identification and characterization.
Nuclear Magnetic Resonance (NMR): Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei and can be correlated with experimental spectra to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. The predicted frequencies for the C=O stretching of the carboxylic acid and ketone groups, as well as the O-H stretching of the carboxylic acid, can be compared with experimental data.
Mass Spectrometry (MS): While not a direct prediction from quantum chemistry in the same way as NMR or IR, computational tools can help in analyzing fragmentation patterns observed in mass spectra.
Chemoinformatics and Database Analysis
Chemoinformatics involves the use of computational methods to analyze chemical information. Publicly available chemical databases are a valuable resource for information on this compound.
The PubChem database, for instance, provides aggregated information including its chemical formula (C₇H₁₂O₃), molecular weight (144.17 g/mol ), and various computed properties. nih.gov These databases also serve as a repository for experimental and predicted data, facilitating comparative analysis with other compounds.
Below is a table of computed descriptors for this compound available from public databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem nih.gov |
| Molecular Weight | 144.17 g/mol | PubChem nih.gov |
| IUPAC Name | 4,4-dimethyl-2-oxopentanoic acid | PubChem nih.gov |
| InChIKey | QDGMKZBNMLHUFX-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | CC(C)(C)CC(=O)C(=O)O | PubChem nih.gov |
| XLogP3 | 0.8 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
Applications in Advanced Materials and Specialized Chemicals
Role in Polymer Production
This chemical is identified as playing a role in the production of specialty polymers. chemimpex.com These polymers are noted for their application in manufacturing durable and high-performance materials. chemimpex.com The bifunctional nature of 4,4-dimethyl-2-oxo-pentanoic acid, containing both a carboxylic acid and a ketone group, allows it to potentially act as a monomer or an additive in polymerization processes. The carboxylic acid can undergo esterification or amidation to form polyester (B1180765) or polyamide chains, while the ketone group offers a site for further chemical modification, potentially influencing the polymer's final properties such as thermal stability or cross-linking capabilities. However, specific examples of polymers derived from this compound are not detailed in publicly accessible research literature.
Development of Novel Materials
The compound is recognized for its potential in the development of novel materials. chemimpex.comchemimpex.com Its distinct structure serves as a key intermediate in the synthesis of complex molecules and specialty chemicals. chemimpex.com The stability and reactivity of this compound make it an attractive component for researchers and manufacturers aiming to innovate and improve material processes. chemimpex.com Its use as a building block allows for the introduction of a neopentyl group, which can impart specific properties like thermal stability or solubility to new materials.
Reagent in Analytical Chemistry
This compound is utilized as a reagent in the field of analytical chemistry. chemimpex.com It is specifically mentioned as a product available for proteomics research, a branch of biochemistry that involves the large-scale study of proteins. scbt.com In this context, reagents are often used for derivatization—chemically modifying an analyte to make it suitable for analysis by techniques like mass spectrometry or chromatography—or as standards for calibration. While its role is noted, specific analytical methods or protocols detailing its application are not broadly published.
Contributions to Flavor and Fragrance Industry Research
Biological and Biomedical Research Applications
Metabolic Pathway Investigations
The study of 2-oxo acids is crucial for understanding cellular metabolism. These compounds are key intermediates in the catabolism of amino acids and carbohydrates. Investigating the metabolic fate of molecules like 4,4-dimethyl-2-oxo-pentanoic acid helps to map out complex biochemical networks. nih.gov Such investigations often involve administering the compound to biological systems, such as rats, and analyzing samples to identify metabolites, thereby revealing the metabolic pathways involved. nih.gov
Research into related keto acids provides a framework for understanding the biochemical roles of this compound. For instance, the structurally similar compound 4-methyl-2-oxopentanoic acid is known to accumulate in Maple Syrup Urine Disease (MSUD), a metabolic disorder. ebi.ac.uk Studies on this compound show that it can compromise brain energy metabolism by inhibiting parts of the respiratory chain, which is a critical finding for understanding the pathophysiology of the disease's neurological symptoms. ebi.ac.uk Another analog, oxo-4-methylpentanoic acid (OMP), has been shown to direct the metabolism of GABA (gamma-aminobutyric acid) into the Krebs cycle in pancreatic islets. nih.gov OMP promotes islet metabolism in the 'GABA shunt', generating 2-oxo-glutarate, which in turn triggers GABA deamination by the enzyme GABA transaminase. nih.gov This modulation of a key metabolic shunt demonstrates how such keto acids can significantly influence core biochemical processes.
This compound and its analogs interact with numerous endogenous metabolites, providing a basis for their biological effects. The conjugate base of the related 4-methyl-2-oxopentanoic acid is recognized as a human metabolite. nih.gov As mentioned, this metabolite is particularly associated with MSUD. ebi.ac.uk
Research on oxo-4-methylpentanoic acid (OMP) in rat pancreatic islets highlights its interaction with L-glutamine and GABA. nih.gov OMP was found to decrease the islet content of GABA and stimulate insulin secretion. nih.gov This process involves the transamination of GABA to L-leucine and the generation of 2-oxo-glutarate, linking the metabolism of OMP to the pathways of several key endogenous amino acids and neurotransmitters. nih.gov
| Analog Compound | Associated Endogenous Metabolites | Metabolic Pathway/Process Affected | Research Finding |
|---|---|---|---|
| 4-methyl-2-oxopentanoic acid | - | Brain Energy Metabolism (Respiratory Chain) | Accumulates in Maple Syrup Urine Disease (MSUD) and inhibits respiratory chain complex I-III. ebi.ac.uk |
| Oxo-4-methylpentanoic acid (OMP) | GABA, L-Glutamine, 2-oxo-glutarate | GABA Shunt, Krebs Cycle | Directs GABA metabolism into the Krebs cycle and stimulates insulin secretion. nih.gov |
Enzyme Interaction and Modulation
As a 2-oxo acid, this compound is expected to interact with a variety of enzymes, particularly dehydrogenases and transaminases. Synthetic phosphonate analogs of other 2-oxo acids, such as 2-oxoglutarate, have been developed as specific inhibitors for key regulatory enzymes like 2-oxoglutarate dehydrogenase (OGDH). frontiersin.org This establishes a precedent for using 2-oxo acid analogs to modulate enzyme activity.
The roles of related compounds as both substrates and inhibitors have been documented. Oxo-4-methylpentanoic acid (OMP) effectively acts as a substrate or promoter in the 'GABA shunt' pathway, leading to the generation of 2-oxo-glutarate. nih.gov Concurrently, OMP acts as an inhibitor of the enzyme semialdehyde succinic acid reductase. nih.gov This inhibition is significant because it can shift the metabolic flux of the GABA shunt away from gamma-hydroxybutyrate production and towards succinic acid production, thereby feeding into the Krebs cycle. nih.gov Furthermore, phosphonate analogs of 2-oxo acids function as competitive inhibitors of their corresponding 2-oxo acid dehydrogenases, demonstrating the potential for molecules with this core structure to act as targeted enzyme inhibitors. frontiersin.org
The mechanism of enzyme modulation by 2-oxo acids often involves direct interaction with enzyme binding sites. The inhibition of 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) by phosphonate analogs of 2-oxo acids is competitive with respect to the 2-oxo substrate, indicating that these inhibitors bind to the enzyme's active site. frontiersin.org Studies have revealed that these enzymes possess both high-affinity and low-affinity binding sites for their substrates, which can be differentially affected by various inhibitor analogs. frontiersin.org The modulation of enzyme activity by OMP in pancreatic islets, which results in increased insulin release, is a clear example of how these compounds can alter cellular function by interacting with key enzymes in a metabolic pathway. nih.gov This interaction effectively modulates the entire pathway's output. nih.gov
| Enzyme | Modulating Compound (Analog) | Role of Compound | Effect of Modulation |
|---|---|---|---|
| GABA transaminase | Oxo-4-methylpentanoic acid (OMP) | Promoter/Substrate (indirectly) | Triggers GABA deamination by generating 2-oxo-glutarate. nih.gov |
| Semialdehyde succinic acid reductase | Oxo-4-methylpentanoic acid (OMP) | Inhibitor | Shifts GABA shunt metabolism towards succinic acid production. nih.gov |
| 2-Oxoglutarate dehydrogenase (OGDH) | Phosphonate analogs of 2-oxo acids | Competitive Inhibitor | Inhibits a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. frontiersin.org |
| 2-Oxoadipate dehydrogenase (OADH) | Phosphonate analogs of 2-oxo acids | Competitive Inhibitor | Inhibits an enzyme involved in amino acid metabolism. frontiersin.org |
Precursor in Peptide Synthesis
The stepwise assembly of peptides from amino acid precursors is a fundamental process in biochemical research and pharmaceutical development. nih.gov While standard proteinogenic amino acids are the most common building blocks, the incorporation of modified or non-standard residues is crucial for creating peptides with unique structures and functions. Keto acids, including 2-oxo acids, can serve as valuable precursors for the synthesis of non-proteinogenic amino acids, which can then be incorporated into a peptide chain. The general concept involves the chemical transformation of the keto acid into an amino acid analog, which can then be used in solid-phase peptide synthesis (SPPS). nih.gov This allows for the creation of peptides containing sterically hindered or otherwise unique amino acid residues, which can confer specific properties such as increased stability or altered biological activity. nih.gov
Therapeutic Applications and Drug Discovery
Intermediate in Pharmaceutical Synthesis
The primary role of this compound in pharmaceutical synthesis is as a key intermediate in the production of L-tert-leucine. nmpharmtech.com L-tert-leucine is a chiral, non-proteinogenic amino acid that is widely utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). nmpharmtech.com Its bulky tert-butyl side chain provides steric hindrance, a feature that is often exploited in the design of enzyme-resistant drug molecules. nmpharmtech.com This makes it a valuable component in the development of drugs across several therapeutic areas, including antiviral compounds, protease inhibitors, and oncology treatments. nmpharmtech.com The synthesis of L-tert-leucine from its corresponding alpha-keto acid, this compound, is a critical step that enables the incorporation of this unique amino acid into drug candidates.
| Precursor Compound | Synthesized Product | Key Applications of Product |
| This compound | L-tert-leucine | Antiviral drugs, Protease inhibitors, Oncology APIs |
Development of Peptide-Based Drugs
The unique structural features of L-tert-leucine, derived from this compound, make it a significant component in the development of peptide-based drugs. Peptides are increasingly being explored as therapeutic agents due to their high specificity and potency. The incorporation of non-natural amino acids like L-tert-leucine can enhance the pharmacokinetic and pharmacodynamic properties of these peptides. The bulky side chain of L-tert-leucine can increase the metabolic stability of peptides by protecting them from enzymatic degradation, thereby prolonging their half-life in the body. Furthermore, the defined stereochemistry of L-tert-leucine is crucial for controlling the three-dimensional structure of peptides, which in turn dictates their binding affinity and biological activity.
Potential in Developing New Therapeutic Strategies
The therapeutic potential of this compound and its derivatives extends to the development of new therapeutic strategies, particularly in the realms of metabolic health and muscle protein synthesis. Research on related branched-chain alpha-keto acids, such as the metabolite of L-leucine, has shown that they can act as nutrient signals. medchemexpress.com These molecules have been found to stimulate skeletal muscle protein synthesis, which is a critical process for maintaining muscle mass and function. medchemexpress.com Leucine, the amino acid counterpart, has been investigated as a pharmaconutrient for its potential to improve postprandial glycemic control and to counteract age-related muscle loss (sarcopenia). nih.govtorontofunctionalmedicine.com These findings suggest that this compound, as a precursor to a non-proteinogenic amino acid with a unique structure, could be explored for its potential to modulate similar metabolic pathways and contribute to therapeutic strategies for metabolic disorders and conditions characterized by muscle wasting.
| Area of Therapeutic Interest | Potential Mechanism of Action | Related Research Findings |
| Sarcopenia | Stimulation of muscle protein synthesis | Leucine supplementation has been shown to improve muscle protein synthesis in older adults. nih.gov |
| Type 2 Diabetes | Improvement of glycemic control | Leucine can act as a strong insulin secretagogue when combined with carbohydrates. nih.gov |
Research in Cosmetic Formulations
While direct research on this compound in cosmetic formulations is not extensively documented, the broader class of alpha-keto acids has garnered significant interest in the field of dermatology and cosmetics for their potential skin benefits. mdpi.cominsideindustry.co Alpha-keto acids are being investigated for their role in promoting skin health and addressing signs of aging.
Research has shown that certain alpha-keto acids can stimulate the production of collagen in cultured human dermal fibroblasts. cosmeticsandtoiletries.commyskinrecipes.com Collagen is a key structural protein in the skin that provides firmness and elasticity, and its decline with age contributes to the formation of wrinkles. cosmeticsandtoiletries.com By potentially boosting collagen synthesis, alpha-keto acids may help to improve skin texture and reduce the appearance of fine lines and wrinkles. cosmeticsandtoiletries.commyskinrecipes.com Given these properties of the chemical class, this compound represents a compound of interest for future research in the development of innovative cosmetic formulations aimed at skin rejuvenation and anti-aging.
Analytical and Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
The molecular structure of 4,4-dimethyl-2-oxopentanoic acid is definitively confirmed through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For 4,4-dimethyl-2-oxopentanoic acid, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals for 4,4-dimethyl-2-oxopentanoic acid would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the methylene (B1212753) protons adjacent to the ketone, and a broad singlet for the acidic proton of the carboxylic acid.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 4,4-dimethyl-2-oxopentanoic acid, characteristic absorption bands would confirm the presence of the carboxylic acid and ketone functionalities. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid. Strong, sharp absorption bands around 1710-1750 cm⁻¹ would correspond to the C=O stretching vibrations of both the ketone and carboxylic acid groups.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating 4,4-dimethyl-2-oxopentanoic acid from impurities and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like alpha-keto acids. thno.orgorgsyn.orgfoodb.ca For the analysis of 4,4-dimethyl-2-oxopentanoic acid, a reversed-phase HPLC method is typically utilized. thno.org In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to achieve optimal separation. unimi.itresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the molecule absorbs UV light. For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. orgsyn.orgfoodb.ca
| Parameter | Typical Conditions for Alpha-Keto Acid Analysis |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., formic acid) |
| Detection | UV or Fluorescence (with derivatization) |
| Purity Assessment | ≥97% is a common purity level for commercial standards. spectrabase.com |
Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile compounds. To analyze 4,4-dimethyl-2-oxopentanoic acid by GC, it is often necessary to convert it into a more volatile derivative, such as a methyl or ethyl ester, through a process called derivatization. diva-portal.org This prevents the thermal degradation of the carboxylic acid group in the hot injector and column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (usually an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. Purity levels of ≥ 99% as determined by GC have been reported for this compound. chemimpex.comnist.gov
Mass Spectrometry-Based Characterization
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the confirmation of the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. MS is often coupled with chromatographic techniques like GC (GC-MS) or LC (LC-MS) for enhanced analytical power.
In Gas Chromatography-Mass Spectrometry (GC-MS), after the separation of the derivatized 4,4-dimethyl-2-oxopentanoic acid by GC, the molecules are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected. The fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure. For short-chain carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the direct analysis of 4,4-dimethyl-2-oxopentanoic acid without the need for derivatization. nih.govnih.gov The eluent from the HPLC column is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.cz Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing more detailed structural information and enhancing the selectivity and sensitivity of the analysis. nih.govnih.gov While specific experimental mass spectral data for 4,4-dimethyl-2-oxopentanoic acid is not widely published, analysis of related oxopentanoic acids shows characteristic fragmentation patterns, such as the loss of CO₂ from the deprotonated molecule [M-H]⁻. nih.gov
| Technique | Ionization Method | Key Information Obtained |
| GC-MS | Electron Ionization (EI) | Molecular weight of derivative, fragmentation pattern for structural confirmation. |
| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Molecular weight of the intact molecule, structural information from MS/MS fragmentation. |
Future Directions and Emerging Research Avenues
Exploration of New Catalytic Systems for Efficient Synthesis
The synthesis of α-keto acids, including 4,4-dimethyl-2-oxo-pentanoic acid, is undergoing a paradigm shift from conventional methods to more efficient and environmentally benign catalytic systems. mdpi.com Traditional routes often involve stoichiometric, hazardous reagents and harsh conditions, resulting in significant environmental cost. mdpi.com Future research will focus on developing novel catalysts that offer higher selectivity, milder reaction conditions, and improved atom economy.
Key areas of exploration include:
Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of reusability and ease of separation. Research into systems like atomically dispersed platinum catalysts or bimetallic oxides (e.g., iron-molybdenum) for the oxidative dehydrogenation of corresponding α-hydroxy acid precursors presents a promising, scalable strategy. mdpi.com
Biocatalysis: Enzymes offer unparalleled specificity and operate under mild, aqueous conditions, aligning perfectly with green chemistry principles. mdpi.com The use of engineered enzymes, such as L-amino acid oxidases or transaminases, could enable the direct conversion of amino acid precursors to this compound. nih.govacs.org Another avenue is the use of aldolases, like NahE, which catalyze carbon-carbon bond formation and have shown broad substrate scope for producing various keto acids. thieme-connect.comthieme-connect.com
Photocatalysis and Electrocatalysis: Leveraging visible light or electricity as energy sources can drive chemical transformations under ambient conditions. sioc-journal.cn Metal-free photocatalytic systems or electrochemical oxidation methods could provide green alternatives to traditional oxidation reagents for synthesizing the target keto acid. organic-chemistry.org
| Catalytic Approach | Catalyst Example | Potential Precursor | Key Advantages | Research Focus |
| Heterogeneous Catalysis | FeMoO/P Bimetallic Oxide mdpi.com | 4,4-dimethyl-2-hydroxy-pentanoic acid | Reusability, stability, scalability | Catalyst design for selective hydroxyl group activation. |
| Biocatalysis | L-amino acid oxidase (LAAO) nih.govnih.gov | Leucine or its dimethyl analogue | High selectivity, mild aqueous conditions, green process | Enzyme engineering for enhanced activity and stability. |
| Biocatalysis | NahE Aldolase thieme-connect.comthieme-connect.com | Pyruvate and a dimethylated aldehyde | Broad substrate tolerance, C-C bond formation | Exploring promiscuous activity for novel transformations. |
| Homogeneous Catalysis | Copper-based catalysts organic-chemistry.org | Corresponding 1-arylethanol analogue | High efficiency, use of O2 as oxidant | Ligand design to improve catalyst performance and lifetime. |
Investigation of Advanced Biological Activities and Mechanisms
Alpha-keto acids are pivotal intermediates in metabolism and are increasingly recognized for their pharmacological potential. wikipedia.org As a branched-chain keto acid (BCKA), this compound is an analogue of α-ketoisocaproate (the keto acid of leucine) and holds potential for diverse biological activities that remain largely unexplored.
Future research should target:
Metabolic Regulation: Leucine and its keto acid are known to stimulate protein synthesis via the mTOR signaling pathway. wikipedia.org Investigating whether this compound can modulate mTOR or other metabolic pathways could uncover applications in metabolic disorders or muscle wasting conditions. Studies have shown that BCKAs can be beneficial in conditions of hyperammonemia, as they can be aminated to form essential branched-chain amino acids. nih.gov
Epigenetic Modification: Structurally similar α-keto acids derived from selenium-containing amino acids have been identified as potent inhibitors of histone deacetylases (HDACs). nih.govepa.gov HDAC inhibitors are a class of anti-cancer agents. Screening this compound and its derivatives for HDAC inhibitory activity could open a new frontier for its use in oncology.
Neurological Effects: The keto acids that accumulate in maple syrup urine disease are known to cause neurological dysfunction by impairing brain energy metabolism. organic-chemistry.org Conversely, other keto acids and ketone bodies may have neuroprotective effects. healthline.com Research into the effects of this compound on neuronal cells could clarify its potential impact on the central nervous system.
| Potential Biological Target | Known Activity of Analogue | Potential Application Area | Research Approach |
| mTOR Pathway | Leucine/α-ketoisocaproate stimulate protein synthesis. wikipedia.org | Sarcopenia, cachexia, metabolic syndrome | In vitro kinase assays, cell-based signaling studies. |
| Histone Deacetylases (HDACs) | Seleno-α-keto acids inhibit HDACs. nih.govepa.gov | Oncology, inflammatory diseases | HDAC activity screening, gene expression analysis. |
| Amino Acid Metabolism | BCKAs are aminated to BCAAs in hyperammonemia. nih.gov | Urea cycle disorders, liver disease | In vivo studies in animal models of hyperammonemia. |
| Brain Energy Metabolism | Related keto acids can be neurotoxic or neuroprotective. organic-chemistry.orghealthline.com | Neurological disorders | Studies on mitochondrial function in neuronal cell lines. |
Integration with Artificial Intelligence and Machine Learning for Drug Design
The convergence of chemistry and artificial intelligence is revolutionizing drug discovery. nih.gov AI and machine learning (ML) can dramatically accelerate the design-make-test-analyze cycle for new drug candidates. rsc.org For this compound, these computational tools can be leveraged to explore its therapeutic potential systematically.
Future applications include:
Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) of novel derivatives of this compound before they are synthesized. nih.gov This reduces the time and cost associated with screening unpromising compounds.
Generative AI for Novel Scaffolds: Generative models can design new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a target protein (e.g., an HDAC enzyme) or improved metabolic stability. rsc.org
Synthesis Route Prediction: AI tools can analyze the vast chemical literature to propose the most efficient and cost-effective synthetic routes for novel derivatives, potentially identifying new catalytic systems or reaction conditions. thieme-connect.com
Sustainable Production and Environmental Impact Studies
As the chemical industry moves towards a more sustainable future, it is imperative to develop production processes that are both economically viable and environmentally responsible. rsc.org The principles of green chemistry are central to the future of this compound production.
Key research avenues are:
Biomass as a Feedstock: Developing fermentation or chemo-catalytic routes from renewable biomass sources, such as sugars or lignocellulose, can significantly reduce the carbon footprint compared to petroleum-based synthesis. mdpi.comrsc.org
Green Solvents and Reagents: Replacing hazardous organic solvents with water or other green alternatives and using benign oxidizing agents like molecular oxygen or hydrogen peroxide are critical steps. organic-chemistry.orgnih.gov The use of reusable catalysts, such as enzymes or solid-supported metal catalysts, minimizes waste. acs.org
Life Cycle Assessment (LCA): A comprehensive LCA should be conducted for any new production process. This analysis evaluates the environmental impact across the entire lifecycle, from raw material extraction to final product disposal or recycling, providing a holistic view of the process's sustainability.
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a valuable compound for advanced applications in medicine and sustainable technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4-dimethyl-2-oxo-pentanoic acid, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via Claisen condensation or alkylation of β-keto esters, followed by hydrolysis. Key intermediates (e.g., ethyl 4,4-dimethyl-2-oxo-pentanoate) should be purified using column chromatography and characterized via LC/MS-UV (≥90% purity) and NMR spectroscopy to confirm structural integrity . Stability during synthesis should be monitored using pH-controlled conditions to avoid unintended decarboxylation .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6–12 months. Use HPLC to track degradation products (e.g., dimerization or oxidation byproducts). Store the compound in airtight containers under inert gas (N₂ or Ar) to minimize moisture and oxygen exposure .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology : Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water for 15 minutes. Follow waste disposal guidelines for carboxylic acids, neutralizing with bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions or oxidations?
- Methodology : Employ isotopic labeling (e.g., deuterium at the α-carbon) and track reaction pathways via GC-MS or in situ FTIR. For oxidation studies, use reagents like KMnO₄ or TEMPO and analyze products via high-resolution mass spectrometry (HRMS) to identify keto-acid intermediates . Computational modeling (DFT) can predict transition states and activation energies .
Q. What advanced analytical techniques resolve contradictions in spectral data for this compound derivatives?
- Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra. For stereochemical ambiguities, use X-ray crystallography or electronic circular dichroism (ECD). Cross-validate LC/MS data with orthogonal methods like ion mobility spectrometry to distinguish isomers .
Q. How can computational models predict the biological activity or metabolic pathways of this compound?
- Methodology : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., dehydrogenases). For metabolic profiling, apply in silico tools like Meteor (Lhasa Ltd) to predict phase I/II metabolism. Validate with in vitro assays using liver microsomes and LC-HRMS .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Methodology : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Assess significance via ANOVA with post-hoc Tukey tests. For outliers, apply Grubbs’ test or robust regression methods .
Q. How should researchers design experiments to differentiate between kinetic vs. thermodynamic control in reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
